molecular formula C8H6ClFO B1630997 2'-Chloro-4'-fluoroacetophenone CAS No. 700-35-6

2'-Chloro-4'-fluoroacetophenone

Cat. No.: B1630997
CAS No.: 700-35-6
M. Wt: 172.58 g/mol
InChI Key: CSEMGLVHVZRXQF-UHFFFAOYSA-N
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Description

2’-Chloro-4’-fluoroacetophenone is an organic compound with the chemical formula C8H6ClFO. It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 2’ position and a fluorine atom at the 4’ position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2’-Chloro-4’-fluoroacetophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of fluorobenzene with chloracetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in an organic solvent such as dichloroethane at low temperatures (-3°C to -1°C) for about one hour. After the reaction, concentrated hydrochloric acid is added to complete the process, followed by neutralization and purification steps .

Industrial Production Methods: Industrial production of 2’-Chloro-4’-fluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of ionic liquids to enhance reaction efficiency and reduce waste. The reaction mixture is distilled to isolate the desired product, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-4’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols under basic conditions.

    Condensation Reactions: Often carried out in the presence of a base or acid catalyst at moderate temperatures.

Major Products:

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:
2'-Chloro-4'-fluoroacetophenone is primarily utilized as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it plays a crucial role in the production of anti-inflammatory and analgesic drugs. For example, it is involved in synthesizing S-(phenacyl)glutathiones, which have shown potential therapeutic applications due to their inhibitory activity against enzymes involved in cholesterol biosynthesis .

Case Study: Synthesis of S-(Phenacyl)glutathiones
A study published in the Chemical & Pharmaceutical Bulletin documented the synthesis of various S-(phenacyl)glutathione derivatives from this compound. The derivatives exhibited significant inhibitory effects on cholesterol biosynthesis, indicating their potential as antihyperlipidemic agents.

Agricultural Chemicals

Formulation of Agrochemicals:
In agriculture, this compound is used in developing herbicides and pesticides. Its effectiveness in enhancing crop protection and yield is well-documented, making it a critical component in agrochemical formulations .

Material Science

Development of Specialty Polymers:
The compound is also employed in material science for producing specialty polymers and resins. These materials exhibit improved thermal and chemical resistance, making them suitable for various industrial applications .

Analytical Chemistry

Reagent in Analytical Techniques:
this compound serves as a reagent in multiple analytical chemistry techniques. It aids in the detection and quantification of other chemical substances, enhancing the accuracy of analytical methods .

Research in Organic Synthesis

Building Block for New Reactions:
This compound acts as a valuable building block in organic synthesis, allowing researchers to explore new chemical reactions and pathways. Its unique reactivity profile facilitates the development of novel compounds with potential applications across various fields .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Characteristics
2-Chloroacetophenone Chlorine at position 2Lacks fluorine; used as an intermediate
4-Fluoroacetophenone Fluorine at position 4No chlorine; different reactivity profile
2-Bromo-4'-fluoroacetophenone Bromine instead of chlorineIncreased reactivity due to bromine
4-Chloro-2'-fluoroacetophenone Chlorine at position 4Different substitution patterns

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-fluoroacetophenone involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the chlorine and fluorine substituents. This makes the carbonyl carbon more susceptible to nucleophilic attack, facilitating various substitution and condensation reactions. The molecular targets and pathways involved depend on the specific derivatives formed from these reactions .

Comparison with Similar Compounds

  • 2-Bromo-4’-fluoroacetophenone
  • 4’-Fluoroacetophenone
  • 2-Chloroacetophenone
  • 4-Chloro-4’-fluorobutyrophenone

Comparison: 2’-Chloro-4’-fluoroacetophenone is unique due to the presence of both chlorine and fluorine substituents, which enhance its reactivity and versatility in synthetic applications. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Biological Activity

2'-Chloro-4'-fluoroacetophenone (C₈H₆ClFO), a halogenated acetophenone derivative, has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chlorinated aromatic ring at the 2-position and a fluorinated moiety at the 4'-position relative to the acetophenone structure. It can exist as either a yellowish liquid or crystalline solid depending on purity and conditions. Its chemical structure is represented as follows:

Structure C6H4(Cl)(F)C(=O)CH3\text{Structure }C_6H_4(Cl)(F)C(=O)CH_3

Synthesis Methods

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction between fluorobenzene and chloroacetyl chloride. The molar ratios and conditions are critical for achieving high yields. For example, a study reports that maintaining a fluorobenzene to chloroacetyl chloride ratio of approximately 1.01-1.03:1 allows for conversion rates exceeding 95% under controlled conditions .

Antihyperlipidemic Potential

Research indicates that derivatives of this compound, specifically S-(phenacyl)glutathiones synthesized from this compound, exhibit inhibitory activity against enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase and cholesterol acyltransferase. This suggests potential applications as antihyperlipidemic agents.

Synthesis and Evaluation of Derivatives

A significant study published in the Chemical & Pharmaceutical Bulletin evaluated several S-(phenacyl)glutathione derivatives derived from this compound. The findings highlighted their potential in reducing cholesterol levels through enzyme inhibition.

Derivative Enzyme Inhibition Potential Application
S-(phenacyl)glutathioneHMG-CoA ReductaseAntihyperlipidemic
S-(phenacyl)glutathioneCholesterol AcyltransferaseAntihyperlipidemic

Bacterial Degradation Studies

Another area of research explored the degradation of ring-chlorinated acetophenones by bacteria. While specific inhibition rates for this compound were not determined, the study contributes to understanding its environmental impact and biodegradability .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2'-Chloro-4'-fluoroacetophenone, and how can reaction yields be optimized?

The compound is commonly synthesized via Friedel-Crafts acylation. One method involves reacting 3,4-difluorochlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃), achieving ~80% yield . To optimize yields:

  • Catalyst stoichiometry : Excess AlCl₃ (1.2–1.5 equiv.) improves electrophilic activation of acetyl chloride.
  • Temperature control : Maintain 0–5°C during acetylation to minimize side reactions.
  • Workup : Quench with ice-cold HCl to precipitate the product, followed by recrystallization in ethanol.

Alternative routes include halogen-exchange reactions on nitro- or methoxy-substituted precursors, but these often require harsher conditions (e.g., Pd-catalyzed cross-coupling) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., aromatic protons at δ 7.3–8.1 ppm; carbonyl carbon at δ 195–205 ppm).
  • FT-IR : Identify the ketone group (C=O stretch at ~1680 cm⁻¹) and C-F/C-Cl bonds (1100–1200 cm⁻¹) .
  • GC-MS : Verify purity (>98%) and molecular ion peaks (m/z 172.59 for [M]⁺) .
  • Elemental analysis : Validate empirical formula (C₈H₅ClFO) .

Q. What are the key physical properties relevant to handling and storage?

  • Melting point : 45–48°C (varies with purity; impurities lower mp) .
  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (chloroform, dichloromethane) .
  • Stability : Hygroscopic; store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ketone group .

Advanced Research Questions

Q. How can enantioselective reductions of this compound be optimized for chiral alcohol intermediates?

A recombinant whole-cell biocatalyst system (e.g., alcohol dehydrogenase + glucose dehydrogenase) enables enantioselective reduction to (R)-alcohols with >99% ee. Key parameters:

  • Substrate loading : ≤0.5 M to avoid enzyme inhibition .
  • Solvent : Pure aqueous media (pH 7.0–7.5) with glucose as a co-substrate for NADPH regeneration .
  • Temperature : 25–30°C for optimal enzyme activity.
    This method avoids racemization and simplifies downstream purification .

Q. How should researchers address contradictions in spectroscopic data across different synthesis batches?

Discrepancies in NMR/IR data often arise from:

  • Residual solvents : Dry samples under high vacuum (0.1 mmHg) for 24 hours.
  • Tautomerism : Check for enol-keto equilibria using D₂O exchange experiments.
  • Isomeric impurities : Validate via HPLC (C18 column, acetonitrile/water gradient) .
    Cross-reference with high-purity commercial standards (≥98%) to calibrate instruments .

Q. What strategies are effective for incorporating this compound into pharmaceutical intermediates?

The ketone group enables nucleophilic additions (e.g., Grignard reactions) or condensation with hydrazines for heterocycle synthesis. Examples:

  • Antifungal agents : React with triazoles to form imidazole derivatives targeting fungal CYP51 .
  • Kinase inhibitors : Introduce sulfonamide or urea groups via Schiff base formation .
    Optimize regioselectivity using DFT calculations to predict reactive sites on the fluorinated aryl ring .

Q. What safety protocols are essential for handling halogenated acetophenones?

  • PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
  • Waste disposal : Treat with Fenton’s reagent (Fe²⁺/H₂O₂) to degrade halogenated byproducts .
    Transport under UN 2811 (toxic solid, organic) with triple-packaging for air/sea freight .

Q. How can computational methods aid in predicting reactivity and stability?

  • DFT studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aryl ring .
  • Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .
  • QSPR models : Correlate substituent effects (Cl/F) with melting points or solubility .

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEMGLVHVZRXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371411
Record name 2'-CHLORO-4'-FLUOROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-35-6
Record name 1-(2-Chloro-4-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-CHLORO-4'-FLUOROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

2'-Chloro-4'-fluoroacetophenone
2'-Chloro-4'-fluoroacetophenone
2'-Chloro-4'-fluoroacetophenone
2'-Chloro-4'-fluoroacetophenone
2'-Chloro-4'-fluoroacetophenone
2'-Chloro-4'-fluoroacetophenone

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